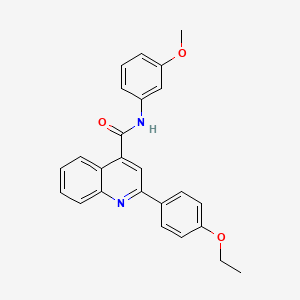![molecular formula C21H26N2O2 B4898387 N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide, also known as NPPB, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and mechanisms of action.
作用机制
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide exerts its effects on ion channels and transporters by binding to specific sites on the channel protein. The exact mechanism of action varies depending on the channel or transporter being targeted. For example, this compound inhibits CFTR channels by binding to a site on the channel protein that is involved in regulating channel gating. In contrast, this compound inhibits VRACs by binding to a site on the channel protein that is involved in regulating channel permeability.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by this compound can have a variety of biochemical and physiological effects. For example, the inhibition of CFTR channels can reduce fluid secretion in the airways and digestive tract, which may be beneficial in the treatment of diseases such as cystic fibrosis. The inhibition of VRACs can lead to changes in cell volume and ion homeostasis, which may be relevant to various physiological processes such as cell migration and proliferation.
实验室实验的优点和局限性
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. In addition, this compound is highly specific for the channels and transporters it targets, which allows for precise control over experimental conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other ion channels or transporters, which could complicate data interpretation. In addition, the effects of this compound may be influenced by factors such as pH and membrane potential, which may need to be carefully controlled.
未来方向
There are several future directions for research on N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and specific analogs of this compound that can be used to further investigate the function of ion channels and transporters. Another area of interest is the use of this compound in the development of new therapeutic strategies for diseases such as cystic fibrosis and cancer. Finally, there is a need for further research on the physiological and pathological roles of ion channels and transporters that are targeted by this compound.
合成方法
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide can be synthesized through a variety of methods. One common method involves the reaction of 4-(1-piperidinyl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide has been extensively used in scientific research as a tool to investigate the function of various ion channels and transporters. It has been shown to inhibit chloride channels, cystic fibrosis transmembrane conductance regulator (CFTR) channels, and volume-regulated anion channels (VRACs). This compound has also been used to study the role of these channels in various physiological processes, such as fluid secretion, cell volume regulation, and neuronal excitability.
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-15-25-20-8-6-7-17(16-20)21(24)22-18-9-11-19(12-10-18)23-13-4-3-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZPSGFHIZXGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
